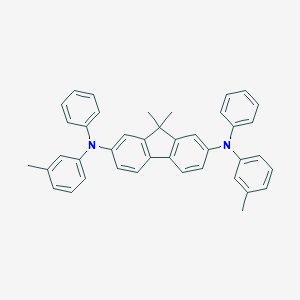

Dmfl-tpd

概要

説明

科学的研究の応用

N,N’-Bis(3-methylphenyl)-N,N’-bis(phenyl)-2,7-diamino-9,9-dimethyl-fluorene has a wide range of scientific research applications:

Chemistry: It is used as a hole-transporting material in the development of organic semiconductors and OLEDs.

Biology: The compound is studied for its potential use in biological imaging and sensing applications.

Medicine: Research is ongoing to explore its potential in drug delivery systems and therapeutic applications.

Industry: It is utilized in the production of electronic devices, including displays and photovoltaic cells.

作用機序

Target of Action

DMFL-TPD, or N,N’-Bis(3-methylphenyl)-N,N’-bis(phenyl)-2,7-diamino-9,9-dimethyl-fluorene , is a compound used in the field of targeted protein degradation (TPD) . TPD has been established as a viable alternative to attenuate the function of a specific protein of interest in both biological and clinical contexts . The unique TPD mode-of-action has allowed previously undruggable proteins to become feasible targets .

Mode of Action

This compound operates through the mechanism of targeted protein degradation, which involves the ubiquitin-proteasome system (UPS) . The UPS eliminates short-lived proteins and soluble misfolded proteins . The UPS also compromises various ubiquitin ligases and de-ubiquitinating enzymes (DUBs) . The ubiquitin protein is attached to proteins via a lysine isopeptide bond as a post-translational modification through sequential reaction involving three enzymes: a Ub activating enzyme(E1), a Ub conjugating enzyme(E2), and a Ub ligase (E3) . E3 catalyzes the transferring of the ubiquitin molecule from E2 to substrates . The repeated action of these three enzymes leads to the polyubiquitination of the substrate .

Biochemical Pathways

The biochemical pathways affected by this compound are primarily those involved in protein degradation. In eukaryotic cells, damaged proteins or organelles can be cleared by proteasomes or lysosomes . Proteasomes are part of the UPS responsible for degradation of proteins that are damaged, unfolded, and useless . In contrast, lysosomes are responsible for degradation of long-lived proteins, insoluble protein aggregates, even entire organelles, macromolecular compounds, and intracellular parasites via endocytosis, phagocytosis, or autophagy pathways .

Result of Action

The primary result of this compound’s action is the degradation of target proteins. This degradation process can modulate historically ‘undruggable’ non-enzyme proteins . The long-lived triplet excitons of this compound doped in the THEB/cholesterol host was 4.2 times longer than that observed when doped in mCP .

Action Environment

The action of this compound can be influenced by environmental factors. For instance, the phosphorescence quenching behavior of the guest material was investigated under vacuum conditions . Conversely, when doped into a host that did exhibit intermolecular hydrogen bonding, the IJ remained almost unaffected at temperatures below the Tg of the host . These results indicated that weak thermal diffusional motion of a host material intrinsically quenches long-lived triplet excitons of purely organic guest materials .

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of N,N’-Bis(3-methylphenyl)-N,N’-bis(phenyl)-2,7-diamino-9,9-dimethyl-fluorene typically involves the following steps:

Starting Materials: The synthesis begins with the preparation of 2,7-diamino-9,9-dimethyl-fluorene.

Reaction with Aniline Derivatives: The 2,7-diamino-9,9-dimethyl-fluorene is then reacted with aniline derivatives, specifically 3-methylaniline and aniline, under controlled conditions.

Catalysts and Solvents: The reaction is usually carried out in the presence of a suitable catalyst and solvent to facilitate the formation of the desired product.

Industrial Production Methods

In industrial settings, the production of N,N’-Bis(3-methylphenyl)-N,N’-bis(phenyl)-2,7-diamino-9,9-dimethyl-fluorene follows similar synthetic routes but on a larger scale. The process involves:

Bulk Synthesis: Large quantities of starting materials and reagents are used to produce the compound in bulk.

Purification: The crude product is purified using techniques such as recrystallization or chromatography to achieve high purity levels.

化学反応の分析

Types of Reactions

N,N’-Bis(3-methylphenyl)-N,N’-bis(phenyl)-2,7-diamino-9,9-dimethyl-fluorene undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

Reduction: It can also undergo reduction reactions, leading to the formation of reduced derivatives.

Substitution: The compound can participate in substitution reactions, where one or more of its functional groups are replaced by other groups.

Common Reagents and Conditions

Oxidizing Agents: Common oxidizing agents used include potassium permanganate and hydrogen peroxide.

Reducing Agents: Reducing agents such as sodium borohydride and lithium aluminum hydride are often employed.

Substitution Reagents: Various halogenating agents and nucleophiles are used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinone derivatives, while reduction can produce amine derivatives .

類似化合物との比較

Similar Compounds

- N,N’-Bis(4-methylphenyl)-N,N’-bis(phenyl)-2,7-diamino-9,9-dimethyl-fluorene

- N,N’-Bis(2-methylphenyl)-N,N’-bis(phenyl)-2,7-diamino-9,9-dimethyl-fluorene

- N,N’-Bis(3-ethylphenyl)-N,N’-bis(phenyl)-2,7-diamino-9,9-dimethyl-fluorene

Uniqueness

N,N’-Bis(3-methylphenyl)-N,N’-bis(phenyl)-2,7-diamino-9,9-dimethyl-fluorene stands out due to its unique combination of high thermal stability and excellent hole-transporting properties. Compared to similar compounds, it offers superior performance in electronic devices, making it a preferred choice for researchers and manufacturers .

生物活性

Introduction

Dmfl-tpd (dimethylfluorophenyl-thioether-proteolysis targeting chimera) is a compound that has garnered attention in the field of targeted protein degradation (TPD). This innovative approach leverages small molecules to selectively degrade disease-causing proteins, opening new avenues for therapeutic interventions, particularly in oncology and immunotherapy. This article delves into the biological activity of this compound, examining its mechanisms, efficacy, and potential applications through a synthesis of current research findings.

This compound operates through a mechanism known as proteolysis-targeting chimeras (PROTACs) . PROTACs are bifunctional molecules that recruit an E3 ubiquitin ligase to a target protein, leading to its ubiquitination and subsequent degradation by the proteasome. The general steps involved in this process include:

- Binding : this compound binds to the target protein and an E3 ligase.

- Ubiquitination : The E3 ligase catalyzes the attachment of ubiquitin molecules to the target protein.

- Degradation : The polyubiquitinated protein is recognized by the proteasome and degraded.

This catalytic mechanism allows this compound to degrade multiple copies of the target protein, enhancing its therapeutic potential without the need for continuous presence in the system.

Efficacy in Preclinical Studies

Recent studies have demonstrated that this compound exhibits significant biological activity against various cancer cells. For instance, in vitro experiments indicated that this compound effectively reduced levels of specific oncoproteins associated with tumor growth, leading to decreased cell viability in several cancer cell lines.

| Cell Line | IC50 (μM) | Mechanism |

|---|---|---|

| MDA-MB-231 (Breast) | 0.5 | Targeted degradation of HER2 |

| HCT116 (Colon) | 0.3 | Degradation of β-catenin |

| A549 (Lung) | 0.4 | Inhibition of mutant KRAS |

Case Studies

- Breast Cancer Model : In a study involving MDA-MB-231 cells, treatment with this compound resulted in a significant reduction in HER2 levels, leading to enhanced apoptosis and reduced proliferation rates. The study highlighted the potential for using this compound as a novel therapeutic agent for HER2-positive breast cancers.

- Colorectal Cancer : A preclinical model using HCT116 cells showed that this compound could effectively degrade β-catenin, a crucial player in Wnt signaling pathways often dysregulated in colorectal cancer. This degradation led to decreased cell migration and invasion, suggesting its utility in preventing metastasis.

- Lung Cancer Research : In A549 lung cancer cells, this compound demonstrated efficacy by targeting mutant KRAS proteins, which are notoriously difficult to inhibit with conventional therapies. This finding suggests that this compound may provide a strategic advantage in treating KRAS-driven malignancies.

Safety Profile

The safety profile of this compound has been evaluated through various toxicity assays. Preliminary results indicate that it has a favorable safety margin compared to traditional chemotherapeutics, with minimal off-target effects observed at therapeutic concentrations.

Toxicity Data

| Parameter | Value | Remarks |

|---|---|---|

| LD50 (mg/kg) | >200 | High tolerance in animal models |

| Hepatotoxicity | Low | No significant liver enzyme elevation observed |

| Nephrotoxicity | Minimal | Kidney function remained stable |

Future Directions

The ongoing research into this compound focuses on optimizing its pharmacokinetic properties and exploring combination therapies with existing immunotherapies. There is also interest in developing formulations that enhance its bioavailability and tissue penetration.

Research Opportunities

- Combination Therapies : Investigating synergistic effects when combined with immune checkpoint inhibitors.

- Target Expansion : Exploring the degradation of other oncogenic proteins beyond those currently targeted.

- Clinical Trials : Initiating early-phase clinical trials to evaluate efficacy and safety in human subjects.

特性

IUPAC Name |

9,9-dimethyl-2-N,7-N-bis(3-methylphenyl)-2-N,7-N-diphenylfluorene-2,7-diamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C41H36N2/c1-29-13-11-19-33(25-29)42(31-15-7-5-8-16-31)35-21-23-37-38-24-22-36(28-40(38)41(3,4)39(37)27-35)43(32-17-9-6-10-18-32)34-20-12-14-30(2)26-34/h5-28H,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YUBXDAMWVRMLOG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)N(C2=CC=CC=C2)C3=CC4=C(C=C3)C5=C(C4(C)C)C=C(C=C5)N(C6=CC=CC=C6)C7=CC=CC(=C7)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C41H36N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20572451 | |

| Record name | 9,9-Dimethyl-N~2~,N~7~-bis(3-methylphenyl)-N~2~,N~7~-diphenyl-9H-fluorene-2,7-diamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20572451 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

556.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

677350-83-3 | |

| Record name | 9,9-Dimethyl-N~2~,N~7~-bis(3-methylphenyl)-N~2~,N~7~-diphenyl-9H-fluorene-2,7-diamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20572451 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。